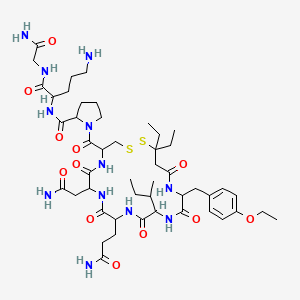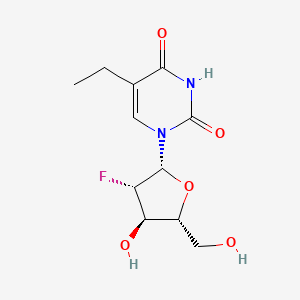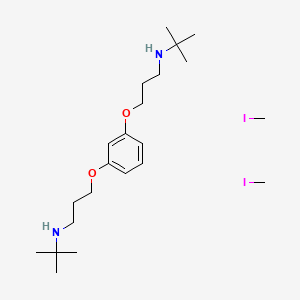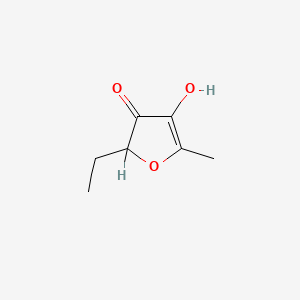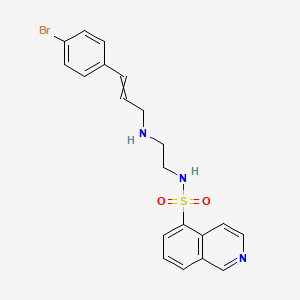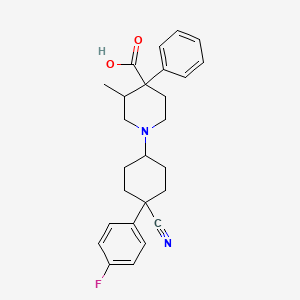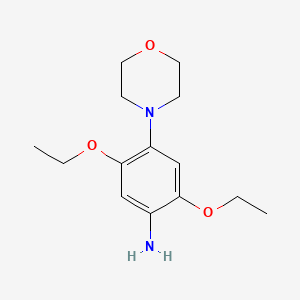
2,5-Diethoxy-4-morpholinoaniline
Overview
Description
2,5-Diethoxy-4-morpholinoaniline is an heterocyclic building block . It has the empirical formula C14H22N2O3 and a molecular weight of 339.26 .
Synthesis Analysis
The electrochemical oxidation of this compound has been studied using cyclic voltammetry, controlled-potential coulometry, and density functional theory (DFT) . The best condition of synthesis was obtained using cyclic voltammetry .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCCOC1=CC(=C(C=C1N)OCC)N2CCOCC2 . The InChI representation is 1S/C14H22N2O3.2ClH/c1-3-18-13-10-12(16-5-7-17-8-6-16)14(19-4-2)9-11(13)15;;/h9-10H,3-8,15H2,1-2H3;2*1H . Chemical Reactions Analysis
The electrochemical oxidation of this compound results in the production of p-benzoquinonediimine, which is unstable and hydrolyzed under experimental conditions . The produced p-quinoneimine from oxidation/hydrolysis of this compound reacts with thiobarbituric acid as a nucleophile and via an ECCCEC mechanism converts to the product .Physical and Chemical Properties Analysis
This compound has a molecular weight of 339.3 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 5 rotatable bonds . Its exact mass is 338.1163980 g/mol and its monoisotopic mass is 338.1163980 g/mol .Scientific Research Applications
Electrochemical Oxidation : The electrochemical oxidation of 2,5-Diethoxy-4-morpholinoaniline has been extensively studied. It undergoes different reactions based on the solution's pH, producing various compounds like 2,5-diethoxy-p-benzoquinone and 2,5-bis(2,5-diethoxy-4-morpholinophenylamino)-3,6-diethoxy-p-benzoquinone (Beiginejad & Nematollahi, 2013). Further studies also revealed intricate details of hydrolysis, hydroxylation, and trimerization processes in its electrochemical oxidation (Beiginejad & Nematollahi, 2015).
Oxidation in Presence of Thiobarbituric Acid : The reaction of this compound with thiobarbituric acid was found to follow an ECCCEC mechanism, indicating its potential for creating specific reaction products (Beiginejad & Nematollahi, 2019).
Synthesis of Sulfonamide Derivatives : A study demonstrated the synthesis of new sulfonamide derivatives via anodic oxidation of this compound in the presence of arylsulfinic acids (Beiginejad & Nematollahi, 2014). This process highlights its use in creating functionalized organic compounds.
Synthesis of Polyesteramides with Functional Groups : The compound has been utilized in the synthesis of polyesteramides with protected pendant functional groups, offering potential applications in material science (Veld, Dijkstra, & Feijen, 1992).
Antimicrobial Activity : Derivatives of 4-morpholinoaniline, a related compound, have shown antimicrobial activity, suggesting potential pharmaceutical applications (Janakiramudu et al., 2017).
Palladium-Catalyzed Benzylation : 2-Morpholinoanilines, which include derivatives of 4-morpholinoaniline, have been used in palladium-catalyzed dehydrative benzylation reactions, indicating its role in complex organic syntheses (Hikawa, Ichinose, Kikkawa, & Azumaya, 2018).
Synthesis of Enantiomerically Pure Morpholines : Studies have also focused on the synthesis of enantiomerically pure morpholine derivatives, which are important in medicinal chemistry (Ritzen, Hoekman, Verdasco, van Delft, & Rutjes, 2010).
Mechanism of Action
Target of Action
The primary target of 2,5-Diethoxy-4-morpholinoaniline is the electrochemical system. The compound undergoes electrochemical oxidation, which is a process that involves the transfer of electrons .
Mode of Action
The compound interacts with its target through an electrochemical oxidation process. This process transforms this compound into its p-quinonediimine . The electrochemically generated p-quinonediimine participates in different types of reactions, including hydrolysis, hydroxylation, and trimerization .
Biochemical Pathways
The electrochemical oxidation of this compound affects several biochemical pathways. The produced p-quinonediimine undergoes hydrolysis, hydroxylation, and trimerization . The rate of these reactions depends on the pH of the solution . In lower pH ranges, the rate of hydrolysis is faster than hydroxylation and dimerization. In intermediate pHs, the rate of dimerization is faster than hydrolysis and hydroxylation. In strongly alkaline solutions, the rate of hydroxylation is faster than hydrolysis and dimerization .
Pharmacokinetics
The compound’s electrochemical behavior has been extensively studied .
Result of Action
The electrochemical oxidation of this compound results in the formation of p-quinonediimine. This compound is unstable and participates in various reactions, leading to different products depending on the pH of the solution .
Action Environment
The action of this compound is influenced by environmental factors such as the pH of the solution. The pH affects the rate of the reactions that the compound undergoes after electrochemical oxidation . The instability of the produced p-quinonediimine also depends on its structure, the higher nucleophilicity of this compound, and the pH of the solution .
Future Directions
Biochemical Analysis
Biochemical Properties
2,5-Diethoxy-4-morpholinoaniline plays a crucial role in biochemical reactions, particularly in the context of electrochemical oxidation. It interacts with enzymes, proteins, and other biomolecules, leading to the formation of p-quinonediimine through a two-electron process . This compound’s interactions are highly dependent on the pH of the solution, with different reactions such as hydrolysis, hydroxylation, and dimerization occurring at various pH levels .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by participating in oxidation reactions that lead to the formation of reactive intermediates. These intermediates can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s oxidation products can interact with nucleophiles, leading to various cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound undergoes electrochemical oxidation, resulting in the formation of p-quinonediimine, which is unstable and participates in further chemical reactions . These reactions include hydrolysis and interaction with nucleophiles, leading to the formation of various products that can influence gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by the experimental conditions, such as pH and the presence of nucleophiles. Over time, the compound undergoes hydrolysis, hydroxylation, and dimerization, leading to different long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its oxidation to p-quinonediimine. This process is influenced by enzymes and cofactors, which play a role in the compound’s conversion and subsequent reactions. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s function and its interactions with other biomolecules .
Properties
IUPAC Name |
2,5-diethoxy-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-3-18-13-10-12(16-5-7-17-8-6-16)14(19-4-2)9-11(13)15/h9-10H,3-8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCBPJKVWMBNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)OCC)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068693 | |
| Record name | Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51963-82-7 | |
| Record name | 2,5-Diethoxy-4-(4-morpholinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51963-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diethoxy-4-morpholinoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051963827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51963-82-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diethoxy-4-morpholinoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIETHOXY-4-MORPHOLINOANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17XV7GP1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the electrochemical behavior of 2,5-Diethoxy-4-morpholinoaniline lend itself to the synthesis of sulfonamide derivatives?
A: this compound can be electrochemically oxidized in aqueous solutions. [, , ] This oxidation process, preferably carried out using a carbon anode, generates a reactive quinone diimine intermediate. [] This intermediate can then undergo Michael-type addition reactions with arylsulfinic acids, ultimately yielding sulfonamide derivatives. [] Interestingly, the type of sulfonamide derivative produced, either mono- or disulfone, can be controlled by adjusting the applied electrochemical potential. []
Q2: What is the significance of the morpholinoaniline scaffold in the context of estrogen receptor antagonism?
A: The morpholinoaniline scaffold shares structural similarities with tamoxifen, a known estrogen receptor antagonist. [] Research suggests that compounds incorporating this scaffold, like this compound, can potentially target the ligand binding domain of the estrogen receptor. [] This interaction may allow these compounds to compete with estrogen and potentially inhibit estrogen-mediated cell proliferation, making them interesting candidates for further investigation as potential anti-cancer agents. []
Q3: What unique reactivity does this compound exhibit in electrochemical reactions?
A: Beyond sulfonamide synthesis, this compound displays interesting electrochemical behavior in aqueous solutions. [, ] Studies have revealed that it can undergo a range of reactions depending on the specific conditions, including hydrolysis, trimerization, and even hydroxylation. [] This diverse reactivity makes it a valuable building block for exploring new synthetic pathways in organic electrochemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


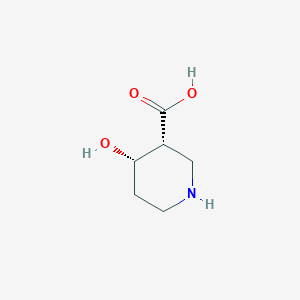
![N-[3-hydroxy-2-methyl-6-[[3,5,7,12-tetrahydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1202991.png)

